molecular formula C22H28N2O4S B3678536 N-[2-(1-azepanyl)-2-oxoethyl]-N-(2-methoxy-5-methylphenyl)benzenesulfonamide

N-[2-(1-azepanyl)-2-oxoethyl]-N-(2-methoxy-5-methylphenyl)benzenesulfonamide

Cat. No. B3678536
M. Wt: 416.5 g/mol
InChI Key: AJJQROBOPZQTGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(1-azepanyl)-2-oxoethyl]-N-(2-methoxy-5-methylphenyl)benzenesulfonamide, also known as AZ5104, is a small molecule compound that has shown potential in various scientific research applications.

Mechanism of Action

The exact mechanism of action of N-[2-(1-azepanyl)-2-oxoethyl]-N-(2-methoxy-5-methylphenyl)benzenesulfonamide is not fully understood. However, studies have shown that N-[2-(1-azepanyl)-2-oxoethyl]-N-(2-methoxy-5-methylphenyl)benzenesulfonamide inhibits the activity of a protein called heat shock protein 90 (HSP90), which is involved in the regulation of various cellular processes, including cell growth and survival. Inhibition of HSP90 activity leads to the degradation of various client proteins, including oncogenic proteins, resulting in the inhibition of cancer cell growth.
Biochemical and Physiological Effects
N-[2-(1-azepanyl)-2-oxoethyl]-N-(2-methoxy-5-methylphenyl)benzenesulfonamide has been shown to have various biochemical and physiological effects. Studies have shown that N-[2-(1-azepanyl)-2-oxoethyl]-N-(2-methoxy-5-methylphenyl)benzenesulfonamide can inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines. In addition, N-[2-(1-azepanyl)-2-oxoethyl]-N-(2-methoxy-5-methylphenyl)benzenesulfonamide has been shown to have anti-inflammatory properties and can reduce pain in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[2-(1-azepanyl)-2-oxoethyl]-N-(2-methoxy-5-methylphenyl)benzenesulfonamide in lab experiments is its ability to selectively inhibit the activity of HSP90, which is involved in the regulation of various cellular processes. In addition, N-[2-(1-azepanyl)-2-oxoethyl]-N-(2-methoxy-5-methylphenyl)benzenesulfonamide has been shown to have a low toxicity profile, making it a promising candidate for further development. However, one of the limitations of using N-[2-(1-azepanyl)-2-oxoethyl]-N-(2-methoxy-5-methylphenyl)benzenesulfonamide in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for the research and development of N-[2-(1-azepanyl)-2-oxoethyl]-N-(2-methoxy-5-methylphenyl)benzenesulfonamide. One direction is to further investigate the mechanism of action of N-[2-(1-azepanyl)-2-oxoethyl]-N-(2-methoxy-5-methylphenyl)benzenesulfonamide and its effects on various cellular processes. Another direction is to explore the potential of N-[2-(1-azepanyl)-2-oxoethyl]-N-(2-methoxy-5-methylphenyl)benzenesulfonamide in combination with other cancer therapies, such as chemotherapy and radiation therapy. Furthermore, there is a need to develop more efficient methods for the synthesis of N-[2-(1-azepanyl)-2-oxoethyl]-N-(2-methoxy-5-methylphenyl)benzenesulfonamide and other related compounds to facilitate further research.

Scientific Research Applications

N-[2-(1-azepanyl)-2-oxoethyl]-N-(2-methoxy-5-methylphenyl)benzenesulfonamide has shown potential in various scientific research applications, including cancer research, inflammation, and pain management. Studies have shown that N-[2-(1-azepanyl)-2-oxoethyl]-N-(2-methoxy-5-methylphenyl)benzenesulfonamide inhibits the growth of cancer cells and induces apoptosis in various cancer cell lines. In addition, N-[2-(1-azepanyl)-2-oxoethyl]-N-(2-methoxy-5-methylphenyl)benzenesulfonamide has been shown to have anti-inflammatory properties and can reduce pain in animal models.

properties

IUPAC Name

N-[2-(azepan-1-yl)-2-oxoethyl]-N-(2-methoxy-5-methylphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O4S/c1-18-12-13-21(28-2)20(16-18)24(29(26,27)19-10-6-5-7-11-19)17-22(25)23-14-8-3-4-9-15-23/h5-7,10-13,16H,3-4,8-9,14-15,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJJQROBOPZQTGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)N(CC(=O)N2CCCCCC2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Azepan-1-yl-2-oxo-ethyl)-N-(2-methoxy-5-methyl-phenyl)-benzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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